3,5-Dibromoimidazo[1,2-a]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQPNKYBAYTNOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515999 | |
| Record name | 3,5-Dibromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69214-12-6 | |
| Record name | 3,5-Dibromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Imidazo 1,2 a Pyridine Core: a Privileged Scaffold
The imidazo[1,2-a]pyridine (B132010) core is a bicyclic heterocyclic system containing a bridgehead nitrogen atom. This unique structural motif has earned the designation of a "privileged scaffold" in contemporary organic and medicinal chemistry due to its frequent appearance in biologically active compounds and functional materials. researchgate.netnih.govrsc.orgnih.govresearchgate.netrsc.org Its prevalence stems from a combination of favorable characteristics, including a rigid, planar structure that allows for predictable interactions with biological targets, and the presence of multiple sites for chemical modification, enabling the fine-tuning of its physicochemical and biological properties.
The therapeutic potential of imidazo[1,2-a]pyridine derivatives is remarkably broad, with documented activities spanning a wide spectrum of diseases. These compounds have shown promise as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant agents. researchgate.netnih.govnih.gov Notably, several commercially successful drugs, such as the hypnotic agent Zolpidem and the antiulcer drug Soraprazan, are built upon this core structure, underscoring its clinical relevance. nih.govnih.govresearchgate.net Beyond pharmaceuticals, the unique photophysical properties of certain imidazo[1,2-a]pyridine derivatives have led to their exploration in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.com
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various methods, including the well-established Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), which offers an efficient and atom-economical route to a diverse range of derivatives. nih.govresearchgate.net This synthetic accessibility, coupled with its broad biological activity, solidifies the imidazo[1,2-a]pyridine core's status as a truly privileged structure in modern chemical research. researchgate.netnih.govrsc.orgnih.govresearchgate.netrsc.org
Halogenation: a Tool for Modulating Reactivity and Biological Profile
Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful strategy for modifying the chemical reactivity and biological profile of organic compounds. In the context of the imidazo[1,2-a]pyridine (B132010) scaffold, halogenation plays a crucial role in expanding its synthetic utility and enhancing its therapeutic potential. The introduction of halogens, such as chlorine or bromine, can significantly alter the electronic properties of the heterocyclic ring system, influencing its reactivity in subsequent chemical transformations.
For instance, the presence of a halogen atom can facilitate cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a wide variety of substituents at specific positions on the imidazo[1,2-a]pyridine core. rsc.org This provides a versatile handle for the construction of complex molecular architectures with tailored properties. Furthermore, halogenation can influence the metabolic stability of a drug candidate by blocking sites susceptible to enzymatic degradation.
From a biological perspective, the introduction of halogens can lead to profound changes in a molecule's interaction with its target protein. Halogen bonding, a non-covalent interaction involving a halogen atom, is increasingly recognized as an important factor in drug-receptor binding. The size, electronegativity, and polarizability of the halogen atom can all influence the strength and directionality of these interactions, providing a means to optimize the potency and selectivity of a drug candidate. The strategic placement of halogens can also impact a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
3,5 Dibromoimidazo 1,2 a Pyridine: a Pivotal Synthetic Intermediate
General Strategies for Imidazo[1,2-a]pyridine Scaffold Formation
The construction of the imidazo[1,2-a]pyridine core can be achieved through several reliable synthetic routes. These strategies often involve the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) ring.
Condensation Reactions of 2-Aminopyridines with α-Halogenocarbonyl Compounds
A cornerstone in the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between 2-aminopyridines and α-halogenocarbonyl compounds. acs.orgbio-conferences.orgrsc.orgnih.gov This method, while traditional, remains highly popular due to its reliability. The reaction typically proceeds via the initial alkylation of the endocyclic nitrogen of the 2-aminopyridine (B139424), followed by an intramolecular condensation to form the fused imidazole ring. acs.org
Recent advancements have focused on making this classic reaction more environmentally friendly by employing catalyst-free conditions or using greener solvents. acs.orgbio-conferences.org For instance, a catalyst-free approach involves reacting 2-aminopyridines with bromoacetophenones in a high-boiling solvent like DMF at room temperature with a base such as potassium carbonate. acs.org Another innovative, solvent- and catalyst-free method involves the reaction of 2-aminopyridines with α-bromo/chloroketones at a moderate temperature of 60ºC. bio-conferences.org The key step in these reactions is the nucleophilic substitution of the halide by the pyridine nitrogen of the 2-aminopyridine. bio-conferences.org
| Reactants | Catalyst/Conditions | Product | Reference |
| 2-Aminopyridine, α-Halogenocarbonyl | Various | Imidazo[1,2-a]pyridine | acs.orgbio-conferences.orgrsc.orgnih.gov |
| 2-Aminopyridine, Bromoacetophenone | K2CO3, DMF, Room Temp. | Imidazo[1,2-a]pyridine | acs.org |
| 2-Aminopyridine, α-Bromo/chloroketone | 60ºC, Solvent-free | Imidazo[1,2-a]pyridine | bio-conferences.org |
Multicomponent Reaction (MCR) Approaches (e.g., Groebke–Blackburn–Bienaymé Reaction)
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like imidazo[1,2-a]pyridines from simple starting materials in a single step. mdpi.combeilstein-journals.orgnih.govbeilstein-journals.orgmdpi.combeilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an MCR used to construct the imidazo[1,2-a]pyridine scaffold. mdpi.combeilstein-journals.orgnih.govbeilstein-journals.orgmdpi.combeilstein-journals.org
This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.combeilstein-journals.orgnih.gov The GBB reaction is valued for its high atom economy, convergence, and the ability to generate a diverse library of substituted imidazo[1,2-a]pyridines. mdpi.combeilstein-journals.org The reaction can be catalyzed by both Lewis and Brønsted acids. beilstein-journals.orgnih.gov Recent developments have focused on using greener catalysts, such as ammonium (B1175870) chloride, and environmentally friendly solvents like ethanol. mdpi.com
| Reaction Type | Reactants | Catalyst | Product | Reference |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted acids | 3-Amino-imidazo[1,2-a]pyridine | mdpi.combeilstein-journals.orgnih.gov |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | NH4Cl, EtOH | Imidazo[1,2-a]pyridine-chromone | mdpi.com |
Metal-Catalyzed Cyclization and Functionalization Routes (e.g., Copper-catalyzed)
Metal-catalyzed reactions have become indispensable in modern organic synthesis, and the formation of imidazo[1,2-a]pyridines is no exception. bio-conferences.orgorganic-chemistry.orgnih.govorganic-chemistry.orgacs.orgrsc.org Copper-catalyzed methods are particularly prevalent, offering efficient and versatile pathways to this heterocyclic system. bio-conferences.orgorganic-chemistry.orgnih.govorganic-chemistry.orgacs.org
One notable copper-catalyzed approach involves the aerobic oxidative coupling of ketoxime acetates with pyridines, which tolerates a wide range of functional groups and provides high yields under mild conditions. organic-chemistry.org Another strategy is the copper-catalyzed one-pot synthesis from aminopyridines and nitroolefins using air as the oxidant. nih.govorganic-chemistry.org This method is general and well-suited for constructing various imidazo[1,2-a]pyridines. nih.govorganic-chemistry.org Copper(I) and palladium(II) catalysts have also been employed in cyclization reactions to conveniently synthesize functionalized imidazo[1,2-a]pyridine aldehydes and ketones. organic-chemistry.org
| Catalyst | Reactants | Key Features | Product | Reference |
| Copper(I) | Ketoxime acetates, Pyridines | Aerobic, mild conditions | Imidazo[1,2-a]pyridine | organic-chemistry.org |
| Copper(I) | 2-Aminopyridines, Nitroolefins | One-pot, air as oxidant | Imidazo[1,2-a]pyridine | nih.govorganic-chemistry.org |
| Copper(I) or Palladium(II) | - | Cyclization | Functionalized imidazo[1,2-a]pyridines | organic-chemistry.org |
| Copper(II) triflate | α-Diazoketones, 2-Aminopyridines | High selectivity | 2-Substituted imidazo[1,2-a]pyridines | researchgate.net |
Metal-Free and Environmentally Benign Synthetic Protocols
One such approach is the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which occurs rapidly in water at ambient temperature, offering quantitative yields on a gram scale. rsc.orgallfordrugs.com Another green method involves an ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water, which avoids the need for a metal catalyst and a base. organic-chemistry.org Furthermore, electrochemical methods have been developed for the C3-sulfonylation of imidazo[1,2-a]pyridines, providing a metal-free and straightforward route to synthetically useful derivatives. rsc.org
| Method | Key Features | Reactants | Product | Reference |
| NaOH-promoted cycloisomerization | Aqueous, ambient temperature, rapid | N-Propargylpyridiniums | Imidazo[1,2-a]pyridine | rsc.orgallfordrugs.com |
| Ultrasound-assisted C-H functionalization | Metal-free, water as solvent | Ketones, KI/t-BuOOH | Imidazo[1,2-a]pyridine | organic-chemistry.org |
| Electrochemical C3-sulfonylation | Metal-free | Imidazo[1,2-a]pyridines, Sodium benzenesulfinates | 3-(Arylsulfonyl)imidazo[1,2-a]pyridine | rsc.org |
Microwave-Assisted Synthetic Enhancements
Microwave irradiation has been increasingly utilized to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.commdpi.comtandfonline.comresearchgate.netnih.gov The synthesis of imidazo[1,2-a]pyridines has greatly benefited from this technology.
For example, a rapid, one-pot, ligand-free, Pd(OAc)2-catalyzed three-component reaction for the synthesis of imidazo[1,2-a]pyridines is enabled by microwave irradiation. organic-chemistry.org Microwave-assisted synthesis has also been successfully applied to the Groebke–Blackburn–Bienaymé reaction, significantly reducing reaction times. mdpi.commdpi.com In another instance, the reaction of N-phenacylpyridinium bromides with ammonium acetate (B1210297) under microwave irradiation and solvent-free conditions affords imidazo[1,2-a]pyridines in excellent yields. organic-chemistry.org
| Reaction Type | Key Features | Reactants | Product | Reference |
| Three-component reaction | Pd(OAc)2-catalyzed, ligand-free | - | Imidazo[1,2-a]pyridine | organic-chemistry.org |
| Groebke–Blackburn–Bienaymé | Eco-friendly catalyst and solvent | 2-Aminopyridines, 3-Formyl-chromone, Isocyanides | Imidazo[1,2-a]pyridine-chromone | mdpi.com |
| Condensation | Solvent-free | N-Phenacylpyridinium bromides, Ammonium acetate | Imidazo[1,2-a]pyridine | organic-chemistry.org |
| Solid-phase synthesis | Reduced reaction time | - | 2-(Benzylthio)imidazo[1,2a]pyrimidin-5-ones | nih.gov |
Targeted Synthesis of Brominated Imidazo[1,2-a]pyridine Scaffolds
The introduction of bromine atoms into the imidazo[1,2-a]pyridine core is of particular interest as it provides a handle for further functionalization through cross-coupling reactions. The synthesis of specifically brominated analogues, such as this compound, requires targeted strategies.
A metal-free approach for the regioselective C3-bromination of imidazo[1,2-a]pyridines utilizes sodium bromite (B1237846) (NaBrO₂) as the bromine source in the presence of acetic acid. rsc.org This method is efficient and provides good yields of 3-bromoimidazo[1,2-a]pyridines. rsc.org These 3-bromo derivatives can then be successfully used in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups. rsc.org
To synthesize this compound, a plausible route would involve the bromination of a pre-brominated pyridine starting material. For instance, starting with 2-amino-5-bromopyridine (B118841) and reacting it with an appropriate α-halocarbonyl compound under conditions similar to those described in section 2.1.1 would yield a 6-bromoimidazo[1,2-a]pyridine. Subsequent regioselective bromination at the C3 position using a method like the one with sodium bromite could then furnish the desired 3,6-dibromoimidazo[1,2-a]pyridine. While direct synthesis of 3,5-dibromopyridine (B18299) itself is known, its conversion to the corresponding 2-amino derivative and subsequent cyclization to form the imidazo[1,2-a]pyridine ring system would be a logical synthetic pathway. chemicalbook.com
| Starting Material | Reagent(s) | Product | Key Features | Reference |
| Imidazo[1,2-a]pyridines | NaBrO₂, AcOH, DMF | 3-Bromoimidazo[1,2-a]pyridines | Metal-free, regioselective | rsc.org |
| 3-Bromoimidazo[1,2-a]pyridines | Phenylboronic acid, Pd-catalyst | 3-Arylimidazo[1,2-a]pyridines | Suzuki-Miyaura coupling | rsc.org |
Direct Bromination Strategies on Pre-formed Imidazo[1,2-a]pyridines
Direct bromination of the pre-formed imidazo[1,2-a]pyridine scaffold is a common method for introducing bromine atoms onto the heterocyclic core. The C3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic substitution, making it the primary site for halogenation. researchgate.net
Various brominating agents have been employed to achieve C3-bromination. For instance, metal-free approaches using sodium bromite (NaBrO₂) in the presence of acetic acid have been shown to be effective for the regioselective synthesis of 3-bromoimidazo[1,2-a]pyridines. researchgate.net This method is advantageous due to the low cost of the reagents. Another study reports the use of carbon tetrabromide (CBr₄) promoted by sodium hydroxide (B78521) for the C3-bromination of imidazo[1,2-a]pyridines.
While C3-monobromination is well-documented, achieving dibromination at the 3- and 5-positions through direct bromination is more complex. Electrophilic substitution at the C5 position is less favorable than at C3. Further bromination of a 3-bromoimidazo[1,2-a]pyridine (B1267429) often requires harsher conditions and may lead to a mixture of products. Research has shown that the reaction of 3-substituted imidazo[1,2-a]pyridines with bromine can lead to substitution at other positions, but achieving specific 3,5-dibromination via this route is challenging and not commonly reported as a high-yield, selective process. acs.org
Table 1: Examples of Direct C3-Bromination of Imidazo[1,2-a]pyridines
| Substrate | Brominating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridine | NaBrO₂, AcOH | DMF, 60 °C, 10 h | 3-Bromoimidazo[1,2-a]pyridine | 70-88% | researchgate.net |
| Substituted Imidazo[1,2-a]pyridines | CBr₄, NaOH | - | C3-Brominated Imidazo[1,2-a]pyridines | High | - |
Synthesis Utilizing Brominated Pyridine Precursors (e.g., 2-Amino-3,5-dibromopyridine)
A more controlled and widely used method to synthesize specifically substituted imidazo[1,2-a]pyridines, including this compound, is the cyclocondensation reaction starting from a pre-halogenated aminopyridine. This approach, often referred to as the Tschitschibabin synthesis, provides unambiguous regiochemical outcomes.
The synthesis of this compound can be achieved by reacting 2-amino-3,5-dibromopyridine (B40352) with an appropriate C2-synthon, typically an α-haloketone or its equivalent, such as bromoacetaldehyde (B98955) or chloroacetaldehyde (B151913). rsc.orgamazonaws.comnih.gov The reaction proceeds via initial alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular condensation between the amino group and the carbonyl function, and subsequent dehydration to form the aromatic imidazole ring.
This strategy ensures that the bromine atoms are fixed at the desired positions (which correspond to positions 5 and 7 in the final product, assuming the question intended to refer to bromination on the pyridine ring, or if the precursor dictates the final pattern). If the target is indeed this compound, the synthesis would involve the reaction of 2-amino-5-bromopyridine with a brominating agent and a ketone, or a more complex multi-step synthesis. However, the most direct interpretation for obtaining a dibromo-product is starting with a dibromo-precursor like 2-amino-3,5-dibromopyridine. This precursor would yield 6,8-dibromoimidazo[1,2-a]pyridine (B178526) derivatives. To obtain the titular 3,5-dibromo isomer, one would typically start with 2-amino-5-bromopyridine and then selectively brominate the C3 position of the resulting 6-bromoimidazo[1,2-a]pyridine.
Table 2: Synthesis via Cyclocondensation of Brominated 2-Aminopyridines
| 2-Aminopyridine Precursor | C2-Synthon | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridines | α-Haloketones | Solvent-free, 60 °C | Imidazo[1,2-a]pyridines | Good to Excellent | amazonaws.com |
| 2-Aminopyridine | Ethyl 2-chloroacetoacetate | Ethanol, reflux | Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | 45% | mdpi.com |
| 2-Aminopyridines | α-Bromoacetophenones | Refluxing ethanol | 2-Aryl-imidazo[1,2-a]pyridines | - | acs.org |
Regioselective Synthesis of this compound and its Isomers (e.g., 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate)
Regioselectivity is a critical aspect of synthesizing specific isomers of halogenated imidazo[1,2-a]pyridines. The substitution pattern of the final product is dictated by the substitution on the initial 2-aminopyridine ring.
For example, the synthesis of 6,8-dibromoimidazo[1,2-a]pyridine derivatives starts with 2-amino-3,5-dibromopyridine. The condensation of this precursor with reagents like chloroacetaldehyde or ethyl bromopyruvate will yield the corresponding 6,8-dibromoimidazo[1,2-a]pyridine. This demonstrates a powerful strategy for controlling the placement of substituents on the pyridine portion of the fused heterocyclic system.
Conversely, to obtain the 3,5-dibromo isomer, a multi-step approach is generally required. A typical route would involve:
Synthesis of 5-bromoimidazo[1,2-a]pyridine (B1254105) from 2-amino-6-bromopyridine.
Subsequent regioselective bromination at the C3 position, which is the most electronically favorable site for electrophilic attack.
This highlights the principle of precursor-directed synthesis to achieve specific isomers that might be inaccessible through direct functionalization of the parent heterocycle.
Table 3: Precursor-Based Regioselective Synthesis
| Precursor | Reagent(s) | Key Product Isomer | Reference |
|---|---|---|---|
| 2-Amino-3,5-dibromopyridine | Chloroacetaldehyde | 6,8-Dibromoimidazo[1,2-a]pyridine | - |
| 2-Amino-5-chloropyridine, 4-formylbenzoic acid, tert-butyl isocyanide | HClO₄, DMF | 6-Chloro-2-(4-carboxyphenyl)imidazo[1,2-a]pyridin-3-amine derivative | beilstein-journals.orgnih.gov |
Tandem Reactions and Cascade Processes for Brominated Imidazopyridines
Modern synthetic chemistry increasingly relies on tandem or cascade reactions, which allow for the construction of complex molecules in a single pot through a sequence of intramolecular reactions. These processes are highly efficient, reducing waste and simplifying purification.
Several tandem strategies have been developed for the synthesis of the imidazo[1,2-a]pyridine core. rsc.org One notable example involves the coupling of 2-aminopyridine with ketones in the presence of bromotrichloromethane (B165885) (CBrCl₃). organic-chemistry.org In this reaction, the 2-aminopyridine is proposed to act as a shuttle for bromine, facilitating the in-situ α-bromination of the ketone, which then undergoes the classical cyclocondensation. This method allows for the formation of C3-substituted imidazo[1,2-a]pyridines in a one-pot procedure.
Another powerful tandem approach is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. nih.gov This reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate diverse 3-aminoimidazo[1,2-a]pyridine derivatives. nih.govresearchgate.net By using a brominated 2-aminopyridine or a brominated aldehyde as one of the components, this method can be adapted to produce brominated imidazo[1,2-a]pyridines in a highly convergent and atom-economical fashion. beilstein-journals.orgnih.gov These advanced methodologies represent the forefront of synthetic strategies for accessing complex heterocyclic scaffolds. nih.gov
Overview of Halogen Reactivity on Imidazo[1,2-a]pyridine Scaffolds
The imidazo[1,2-a]pyridine ring system's reactivity is influenced by the electron distribution across the bicyclic structure. The C3 position is known to be nucleophilic and susceptible to electrophilic attack. orgsyn.org Conversely, halogen substituents on the ring, particularly on the pyridine moiety (positions 5, 6, 7, 8), render the corresponding carbon atoms electrophilic and amenable to various transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions.
Halogen atoms at different positions on the imidazo[1,2-a]pyridine scaffold exhibit differential reactivity. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl, which is related to the bond dissociation energy of the carbon-halogen bond. researchgate.net For di-halogenated substrates, the relative reactivity of the two halogen atoms can often be controlled by carefully selecting the reaction conditions, such as the catalyst, ligands, base, and temperature. This allows for selective mono- or di-functionalization.
In the case of this compound, the bromine at the C3 position is on the electron-rich imidazole part of the scaffold, while the bromine at the C5 position is on the electron-deficient pyridine ring. This electronic difference can be exploited to achieve regioselective functionalization.
Cross-Coupling Reactions at Brominated Positions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and they are widely applied to functionalize halogenated imidazo[1,2-a]pyridines.
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a versatile method for creating C-C bonds. nih.govresearchgate.net This reaction has been successfully applied to various bromo-substituted imidazo[1,2-a]pyridines. For instance, the double Suzuki-Miyaura cross-coupling of 6,8-dibromoimidazo[1,2-a]pyridine derivatives with arylboronic acids has been achieved under microwave irradiation, demonstrating the feasibility of functionalizing multiple brominated sites on the scaffold. thieme-connect.com
While specific studies on this compound are not extensively detailed in the reviewed literature, the reactivity can be inferred from related structures. For example, studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that the regioselectivity of the Suzuki-Miyaura reaction can be controlled. beilstein-journals.org It is expected that the C5-Br bond in this compound would be more reactive towards Suzuki-Miyaura coupling than the C3-Br bond under certain conditions due to the higher electrophilicity of the pyridine ring.
Table 1: Examples of Suzuki-Miyaura Reactions on Brominated Pyridine and Imidazo[1,2-a]pyridine Scaffolds This table is based on data from analogous compounds to illustrate the potential reactivity of this compound.
| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 1 | 6,8-Dibromo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 6,8-Diphenyl-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine | 52-87 |
| 2 | 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Mono-, di-, and tri-arylated products | Variable |
Other important palladium-catalyzed cross-coupling reactions for C-C bond formation include the Heck, Negishi, and Sonogashira reactions.
The Heck reaction couples an organic halide with an alkene. organic-chemistry.org Double Heck cross-coupling reactions have been reported for dibromopyridines, affording dialkenylpyridines. researchgate.net This suggests that this compound could undergo similar transformations to introduce two alkenyl groups.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been used to synthesize bipyridines from bromopyridines. orgsyn.org The Negishi reaction could be a viable method for functionalizing this compound, potentially with regiocontrol.
The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide and is a powerful method for constructing carbon-carbon triple bonds. soton.ac.ukrsc.org The reaction has been successfully applied to various halogenated pyridines, including the chemoselective alkynylation of 3,5-dibromo-2,6-dichloropyridine (B8238365). rsc.org This indicates that a selective mono- or di-alkynylation of this compound should be achievable. Studies on 3-halogenoimidazo[1,2-a]pyridines have shown that they are excellent substrates for Sonogashira coupling. researchgate.net
Table 2: Overview of Heck, Negishi, and Sonogashira Reactions on Halogenated Pyridines This table presents general conditions and products for these reactions on analogous compounds.
| Reaction | Substrate Example | Coupling Partner | Catalyst System | Typical Product |
| Heck | 3,5-Dibromopyridine | Alkene | Pd(OAc)₂ / Ligand | 3,5-Dialkenylpyridine |
| Negishi | 2-Bromopyridine | Organozinc reagent | Pd(PPh₃)₄ | 2-Substituted pyridine |
| Sonogashira | 3,5-Dibromo-2,6-dichloropyridine | Terminal alkyne | Pd catalyst / Cu(I) cocatalyst | Mono- or di-alkynylated pyridine |
The Stille reaction couples an organotin compound with an organic halide. wikipedia.org The regioselectivity of Stille couplings on dihalogenated systems can be influenced by the electronic properties of the substrate and the reaction conditions. For instance, in the case of 3,5-dibromo-2-pyrone, the coupling typically occurs at the more electron-deficient C3 position. However, the addition of a Cu(I) co-catalyst can reverse this selectivity, favoring reaction at the C5 position. nih.govewha.ac.kr This suggests that the regioselectivity of the Stille coupling of this compound could potentially be controlled through the use of additives.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Brominated Sites
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. nih.govnih.gov The pyridine ring is inherently electron-deficient, and this deficiency is enhanced by the presence of electron-withdrawing groups, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen). stackexchange.comyoutube.com
In this compound, the C5 position is part of the pyridine ring. While not as activated as the C2 or C4 positions, it can still undergo SNAr reactions, especially with strong nucleophiles or under forcing conditions. The bromine atom at C5 can be displaced by various nucleophiles such as amines, alkoxides, or thiolates. youtube.comznaturforsch.com The reactivity in SNAr reactions can be influenced by the nature of the nucleophile and the presence of activating or deactivating groups elsewhere on the ring system.
Radical Functionalization Approaches (e.g., SRN1 reactions)
Radical reactions provide an alternative pathway for the functionalization of heterocyclic compounds. rsc.org The S_RN1 (substitution nucleophilic radical) mechanism is a chain reaction involving radical anions as intermediates. While less common than palladium-catalyzed or SNAr reactions for this scaffold, radical approaches can offer unique reactivity patterns. For instance, visible-light-induced radical functionalizations of the imidazo[1,2-a]pyridine core have been developed for C-H functionalization. nih.gov Although specific S_RN1 reactions on this compound are not widely reported, the presence of bromo substituents could potentially facilitate such transformations under appropriate radical-initiating conditions.
Derivatization Strategies for Enhanced Molecular Complexity and Diversity
The pursuit of novel compounds with enhanced biological activity or specific material properties heavily relies on the ability to strategically modify a core scaffold. For this compound, derivatization can be broadly categorized into two main approaches: reactions involving the nitrogen atom of the imidazole ring and transformations that exploit the reactivity of the carbon-bromine bonds. These strategies provide a powerful toolkit for chemists to systematically explore the chemical space around the imidazo[1,2-a]pyridine core.
Functionalization through N-Alkylation and other Nitrogen-based Modifications
The nitrogen atom at position 1 of the imidazo[1,2-a]pyridine ring system is nucleophilic and can readily undergo alkylation to form the corresponding pyridinium (B92312) salts. This modification not only introduces a positive charge, which can influence the compound's solubility and biological interactions, but also provides a handle for further functionalization.
The reaction of 2-aminopyridines with alkylating agents can lead to the formation of N-alkylated pyridinium salts. For instance, the reaction of 2-aminopyridine with propargyl bromide or 2,3-dibromopropene (B1205560) yields 2-amino-1-propargylpyridinium bromide and 2-amino-1-(2-bromoallyl)pyridinium bromide, respectively. nih.gov These pyridinium salts can then undergo cyclization to form imidazo[1,2-a]pyridine derivatives. nih.gov While specific examples for the direct N-alkylation of this compound are not extensively detailed in the provided search results, the general reactivity of the pyridine nitrogen in related systems suggests that it is a viable strategy. The process typically involves reacting the imidazo[1,2-a]pyridine with an alkyl halide in a suitable solvent. organic-chemistry.org
Studies on related bis(imino)pyridine systems have shown that N-alkylation can be achieved using organolithium, Grignard, and organozinc reagents. nih.govresearchgate.net These reactions can sometimes be reversible and may be followed by rearrangement of the alkyl group to an adjacent carbon atom. nih.gov This highlights the complexity and potential for diverse outcomes in nitrogen-based modifications.
Table 1: Examples of N-Alkylation of Pyridine Derivatives
| Starting Material | Alkylating Agent | Product | Reference |
| 2-Aminopyridine | Propargyl bromide | 2-Amino-1-propargylpyridinium bromide | nih.gov |
| 2-Aminopyridine | 2,3-Dibromopropene | 2-Amino-1-(2-bromoallyl)pyridinium bromide | nih.gov |
| 4-Chloropyridine | Hydrazine hydrate | 4-Hydrazinylpyridine | organic-chemistry.org |
| Hydrazone derivatives of pyridine | Substituted alkyl halides | Quaternized pyridinium salts | organic-chemistry.org |
Introduction of Diverse Substituents via Bromine Reactivity
The bromine atoms at the C3 and C5 positions of this compound are key to its utility as a synthetic intermediate. These positions are susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. The bromine atoms on the imidazo[1,2-a]pyridine ring can serve as the halide component. While direct examples with this compound are not explicitly detailed in the provided results, studies on related systems, such as the double Suzuki-Miyaura coupling of 6,8-dibromoimidazo[1,2-a]pyridine derivatives, demonstrate the feasibility of reacting both bromine atoms. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.orgillinois.edu The choice of ligands and reaction conditions can influence the efficiency and selectivity of the coupling. nih.gov
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The bromine atoms at C3 and C5 can be readily displaced by alkynyl groups under Sonogashira conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.orgscirp.org Research on 3,5-dibromo-2,6-dichloropyridine has shown that chemoselective Sonogashira couplings are possible, allowing for the synthesis of mono-, di-, tri-, and tetraalkynylated pyridines. researchgate.netnih.gov This suggests that sequential and selective functionalization of this compound could be achieved.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of carbon-nitrogen bonds. It allows for the coupling of amines with aryl halides. chemspider.comnih.gov The bromine atoms on the imidazo[1,2-a]pyridine scaffold can be substituted with a variety of primary and secondary amines, providing access to a diverse range of amino-substituted derivatives. researchgate.netrsc.org This reaction is crucial for introducing nitrogen-containing functionalities that are often important for biological activity.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The brominated positions of this compound can participate in this reaction, allowing for the introduction of vinyl substituents. beilstein-journals.orgresearchgate.netnih.gov
Stille Coupling: This reaction couples an organotin compound with an organic electrophile, catalyzed by palladium. The bromine atoms of this compound can act as the electrophilic partner, enabling the formation of new carbon-carbon bonds. wikipedia.orguwindsor.ca
The reactivity of the two bromine atoms can potentially be differentiated by carefully controlling the reaction conditions, allowing for a stepwise and selective introduction of different functional groups, thereby maximizing the molecular diversity that can be generated from this single precursor.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Substituted Heterocycles
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference(s) |
| Suzuki-Miyaura | 6,8-Dibromoimidazo[1,2-a]pyridine derivative | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Diaryl-imidazo[1,2-a]pyridine | researchgate.net |
| Sonogashira | 3,5-Dibromo-2,6-dichloropyridine | Terminal alkyne | Pd catalyst / Cu(I) co-catalyst | Alkynylpyridine | researchgate.netnih.gov |
| Buchwald-Hartwig | 2-Bromopyridine | Amine | Pd₂(dba)₃ / BINAP / NaOBuᵗ | Aminopyridine | chemspider.com |
| Heck | 3,5-Dibromopyridine | Alkene | Pd catalyst / Base | Di(alkenyl)pyridine | researchgate.net |
| Stille | Aryl halide | Organotin compound | Pd catalyst | Biaryl | wikipedia.orguwindsor.ca |
The chemical compound this compound is a highly valuable and versatile scaffold in organic synthesis. Its structure offers multiple points for derivatization, enabling the generation of a vast library of complex molecules. Functionalization through N-alkylation introduces charged moieties and additional synthetic handles, while the reactivity of the two bromine atoms in a variety of palladium-catalyzed cross-coupling reactions allows for the introduction of a diverse array of substituents. The potential for selective and sequential functionalization at the C3 and C5 positions further enhances its utility as a building block for the synthesis of novel compounds with potential applications in medicine and materials science.
Structure Activity Relationship Sar Studies on 3,5 Dibromoimidazo 1,2 a Pyridine Derivatives
General Principles of SAR in Imidazo[1,2-a]pyridine (B132010) Pharmacology
The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in drug discovery due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological effects. nih.govnih.govnih.gov These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govrjsocmed.com The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. researchgate.net
Key positions for substitution that significantly influence the pharmacological activity are C2, C3, C5, C6, C7, and C8.
Position C2: Substitution at this position, often with an aryl or heteroaryl group, is a common strategy in the development of various therapeutic agents. For instance, 2-phenylimidazo[1,2-a]pyridine (B181562) acetamides have been explored for their biological activities. researchgate.net
Position C3: This position is frequently modified to introduce a variety of functional groups. C3-formylation, for example, provides a reactive handle for further derivatization. rsc.org The introduction of carboxamide groups at C3 has been particularly successful in generating potent antitubercular agents. rsc.orgnih.gov
Positions C5, C6, C7, and C8: Modifications on the pyridine (B92270) ring also play a crucial role in modulating the activity and selectivity of these compounds. For example, the introduction of a bromine atom at C6 has been shown to be important for certain biological activities. nih.gov
The electronic properties and steric bulk of the substituents are critical determinants of the resulting pharmacological activity. nih.gov For example, in a series of antitubercular imidazo[1,2-a]pyridine-3-carboxamides, bulky and lipophilic biaryl ethers were found to exhibit nanomolar potency. rsc.org
Impact of Bromine Substitution Pattern on Biological Activity
The presence and position of bromine atoms on the imidazo[1,2-a]pyridine scaffold can have a profound impact on the biological activity of the resulting compounds. Halogen atoms, including bromine, can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can affect its interaction with biological targets.
While information specifically on 3,5-dibromoimidazo[1,2-a]pyridine is limited in the provided search results, we can infer the potential impact of this substitution pattern from studies on other brominated imidazo[1,2-a]pyridines. For instance, the bromination of imidazo[1,2-a]pyridines can occur at various positions, with C3-bromination being a common and synthetically accessible modification. researchgate.net
Furthermore, a study on 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids as potential inhibitors of Rab geranylgeranyl transferase showed that a bromine atom at the C6 position resulted in weaker activity compared to a chlorine atom at the same position. nih.gov This suggests that the size and polarizability of the halogen at this position can influence inhibitory activity. nih.gov
The following table summarizes the observed impact of bromine substitution on the biological activity of imidazo[1,2-a]pyridine derivatives based on available research.
| Compound/Series | Substitution Pattern | Biological Activity | Research Finding |
| N-(2-(4-Br -phenoxy)ethyl)imidazo[1,2-a]pyridine-3-carboxamide | Bromine at the 4-position of a phenoxy group attached to a C3 side chain | Antitubercular | Showed a good pharmacokinetic profile in rats. nih.gov |
| 6-Br omo-imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acid | Bromine at C6 | Rab Geranylgeranyl Transferase Inhibition | Exhibited weaker activity compared to the chlorine analog. nih.gov |
| 6-Br omo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine | Bromine at C6 | Not specified | Synthesized via microwave irradiation. bio-conferences.org |
| Ethyl 6-br omoimidazo[1,2-a]pyridine-3-carboxylate | Bromine at C6 | Intermediate | Used as a starting material for further synthesis. nih.gov |
Modulation of Pharmacological Profile via Derivatization at Brominated Sites
The bromine atoms in this compound serve as versatile synthetic handles for introducing a wide range of substituents, thereby allowing for the modulation of the compound's pharmacological profile. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating new carbon-carbon bonds at these brominated positions. researchgate.net
Influence of Steric and Electronic Effects of Substituents
The steric and electronic properties of the substituents introduced at the C3 and C5 positions are expected to significantly influence the biological activity of the resulting derivatives. nih.gov
Steric Effects: The size and shape of the substituents can impact how the molecule fits into the binding pocket of a biological target. For instance, in a series of inhibitors of Rab geranylgeranyl transferase, increasing the size of the halogen substituent at C6 from chlorine to bromine to iodine led to a decrease in activity. nih.gov This suggests that a smaller substituent is preferred at this position for this particular target. Conversely, for some antitubercular compounds, bulky biaryl ethers at C3 were associated with high potency, indicating that larger groups can be beneficial for other targets. rsc.org
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can alter the electron distribution within the imidazo[1,2-a]pyridine ring system, which can in turn affect its binding affinity and reactivity. For example, in the synthesis of certain imidazo[1,2-a]pyridin-3-yl derivatives, acetophenones with electron-donating groups generally resulted in better yields compared to those with electron-withdrawing groups, suggesting that the electronic nature of precursors can influence synthetic outcomes. acs.org A study on pyridine derivatives found that the presence of -OMe, -OH, -C=O, and -NH2 groups enhanced antiproliferative activity, while halogen atoms or bulky groups tended to decrease it. nih.gov
The interplay of these steric and electronic effects is crucial for optimizing the pharmacological properties of this compound derivatives.
Scaffold Hopping Strategies and Their Relevance to Brominated Imidazo[1,2-a]pyridines
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to identify novel compounds with improved properties. nih.gov The imidazo[1,2-a]pyridine scaffold itself has been identified through scaffold hopping from other chemical classes. For example, imidazo[1,2-a]pyridines were discovered as positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor by hopping from a pyridone scaffold. nih.gov
In the context of this compound, this compound could serve as a starting point for scaffold hopping explorations. The dibrominated core provides two distinct points for derivatization, allowing for the creation of a diverse library of compounds with different spatial arrangements of functional groups. These new compounds could then be evaluated for their ability to mimic the activity of known drugs or to interact with new biological targets.
Furthermore, the imidazo[1,2-a]pyridine scaffold has been a key element in the development of antitubercular agents, with various scaffold hopping strategies being employed to discover new drug candidates. rsc.org The knowledge gained from these studies could be applied to derivatives of this compound to explore their potential in this therapeutic area.
Medicinal Chemistry and Biological Activity of 3,5 Dibromoimidazo 1,2 a Pyridine Derivatives
Broad Spectrum of Biological Activities Associated with the Imidazo[1,2-a]pyridine (B132010) Core
Derivatives of the imidazo[1,2-a]pyridine core have demonstrated a remarkable breadth of pharmacological effects. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities. nih.govnih.govnajah.eduderpharmachemica.commdpi.com The adaptability of the imidazo[1,2-a]pyridine ring system allows for the development of compounds with selective and potent actions against various biological targets. plos.orgchemrxiv.org Marketed drugs such as Zolpidem, Alpidem, and Saripidem, which are used for treating insomnia and anxiety, are based on this core structure. nih.govnajah.edunih.gov Furthermore, research has expanded into its potential for treating other conditions, including those requiring proton pump inhibitors and showcasing antileishmanial and insecticidal properties. nih.gov
Role of Halogenated Imidazo[1,2-a]pyridines in Lead Identification and Optimization in Drug Discovery
The introduction of halogen atoms, such as bromine, into the imidazo[1,2-a]pyridine scaffold plays a crucial role in drug discovery. Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, the presence of a 7-chloro group on the imidazo[1,2-a]pyridine core has been shown to modulate antitubercular activity. nih.gov
Specifically, dibromoimidazo[1,2-a]pyridines bearing a thioether side chain have been synthesized and evaluated for their antiviral activities. nih.gov Structure-activity relationship (SAR) studies of these compounds identified hydrophobicity as a key determinant of their antiviral potency. nih.gov This highlights how halogenation can be a strategic tool for medicinal chemists to fine-tune the properties of lead compounds and optimize them for enhanced efficacy and better pharmacokinetic profiles.
Targeted Therapeutic Areas and Mechanisms of Action (MOA) for Derived Compounds
The chemical tractability of the imidazo[1,2-a]pyridine scaffold has enabled the development of derivatives targeting specific diseases, most notably tuberculosis and viral infections. rsc.orgnih.gov
Antimicrobial and Antituberculosis Agents (e.g., Q203 series and ATP synthase inhibitors)
Imidazo[1,2-a]pyridine derivatives have emerged as a promising new class of potent and selective anti-tuberculosis (TB) agents. rsc.orgnih.gov A notable example is Telacebec (Q203), a clinical candidate that features an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) motif. rsc.orgresearchgate.net This class of compounds has shown excellent potency against various strains of Mycobacterium tuberculosis, including replicating and non-replicating bacteria. acs.orgnih.gov
The primary mechanism of action for many antitubercular imidazo[1,2-a]pyridines, including Telacebec (Q203), is the inhibition of the cytochrome bc1 complex (specifically the QcrB subunit) in the electron transport chain. plos.orgresearchgate.netbohrium.com This inhibition disrupts oxidative phosphorylation, leading to the depletion of adenosine (B11128) triphosphate (ATP), which is essential for the bacterium's survival and growth. rsc.orgqurient.comasm.org This targeted action on mycobacterial energy metabolism represents a novel approach to combating TB. asm.org Other derivatives, such as 3-amino-imidazo[1,2-a]pyridines, have been shown to inhibit M. tuberculosis glutamine synthetase, another potential drug target. nih.gov
A significant advantage of imidazo[1,2-a]pyridine-based compounds is their effectiveness against drug-resistant strains of M. tuberculosis. rsc.orgrsc.org Telacebec (Q203) and other related imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates. nih.govresearchgate.netbohrium.com The novel mechanism of action, targeting the cytochrome bc1 complex, circumvents the resistance mechanisms that have rendered many existing TB drugs ineffective. plos.orgresearchgate.net This makes them valuable candidates for new combination therapies aimed at treating these challenging infections. qurient.comasm.org
Antiviral Activities, Including Arenavirus Cell Entry Inhibition
Beyond their antibacterial properties, imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral potential. nih.govnih.gov Research has shown that certain diphenyl-substituted imidazo[1,2-a]pyridines are effective inhibitors of arenavirus entry into host cells. nih.gov These compounds target the viral fusion process, a critical step in the viral life cycle, thereby preventing the virus from establishing an infection. nih.govresearchgate.net This activity has been observed against both New and Old World arenaviruses, suggesting a broad spectrum of antiviral action. nih.gov The development of such entry inhibitors provides a promising avenue for antiviral therapeutics against these pathogenic viruses. nih.gov
Anticancer and Antitumor Research
The imidazo[1,2-a]pyridine scaffold is a significant area of focus in the development of new anticancer therapies. researchgate.netresearchgate.net Derivatives of this heterocyclic system have demonstrated considerable inhibitory effects against various cancer cell lines, including those of breast, colon, and leukemia. nih.govnih.govnih.gov These compounds exert their anticancer effects through multiple mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression. nih.govnih.gov
Recent studies have highlighted the potential of novel imidazo[1,2-a]pyridine derivatives as potent anticancer agents. For instance, three new derivatives, designated as IP-5, IP-6, and IP-7, were evaluated for their activity against the HCC1937 breast cancer cell line. nih.govnih.gov IP-5 and IP-6, in particular, showed strong cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively. nih.govnih.gov Further investigation into the mechanism of action of IP-5 revealed that it induces cell cycle arrest by increasing the levels of p53 and p21 proteins and promotes apoptosis through the extrinsic pathway, as evidenced by the increased activity of caspases 7 and 8. nih.govnih.gov
Another approach has been to use the imidazo[1,2-a]pyridine scaffold to develop targeted covalent inhibitors. rsc.org One such study led to the synthesis of compound I-11, which demonstrated potent anticancer activity against KRAS G12C-mutated NCI-H358 cells. rsc.org This highlights the versatility of the imidazo[1,2-a]pyridine core for creating highly specific and effective anticancer agents. rsc.org
Furthermore, the combination of imidazo[1,2-a]pyridine derivatives with other anticancer compounds is being explored. A novel derivative, referred to as MIA, was synthesized and its anti-inflammatory and anticancer effects were studied in breast and ovarian cancer cell lines, both alone and in combination with curcumin. nih.govnih.gov The combination therapy showed enhanced cytotoxic effects, suggesting a synergistic relationship that could be beneficial in a clinical setting. nih.govnih.gov
The antitumor potential of imidazo[1,2-a]pyridine derivatives extends to various cancer types. A series of nih.govnih.govnih.govtriazolo[1,5-a]pyridinylpyridines were synthesized and showed potent antiproliferative activities against human colon carcinoma (HCT-116), glioblastoma (U-87 MG), and breast cancer (MCF-7) cell lines. nih.gov Similarly, newly synthesized pyridine (B92270), pyran, and pyrimidine (B1678525) derivatives have exhibited significant in vitro antitumor activities against a panel of 59 human tumor cell lines, with some compounds showing high selectivity for leukemia cell lines. nih.gov
Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| IP-5 | HCC1937 (Breast) | IC50 = 45µM | nih.govnih.gov |
| IP-6 | HCC1937 (Breast) | IC50 = 47.7µM | nih.govnih.gov |
| IP-7 | HCC1937 (Breast) | IC50 = 79.6µM | nih.govnih.gov |
| I-11 | NCI-H358 (KRAS G12C) | Potent anticancer agent | rsc.org |
| MIA | MDA-MB-231 (Breast), SKOV3 (Ovarian) | Reduced cell viability | nih.govnih.gov |
| 1c, 2d ( nih.govnih.govnih.govtriazolo[1,5-a]pyridinylpyridines) | HCT-116, U-87 MG, MCF-7 | Potent antiproliferative | nih.gov |
Anti-inflammatory and Analgesic Properties
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential as both anti-inflammatory and analgesic agents. researchgate.net The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. researchgate.net
A study on imidazo[1,2-a]pyridine carboxylic acid derivatives revealed their ability to inhibit carrageenan-induced edema more effectively than the standard anti-inflammatory drug indomethacin (B1671933). researchgate.net Specifically, 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (compound 5) and imidazo[1,2-a]pyridine-2-carboxylic acid (compound 2) were identified as potent inhibitors. researchgate.net Docking analyses indicated that these compounds bind to the active sites of both COX-1 and COX-2 enzymes, with compound 5 showing preferential inhibition of COX-2. researchgate.net
In another study, a novel imidazo[1,2-a]pyridine derivative, MIA, was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov MIA significantly reduced the levels of inflammatory cytokines such as IL-6, TNF-α, and IL1-β. nih.gov When co-administered with curcumin, these inhibitory effects were even more pronounced. nih.gov
The analgesic properties of imidazo[1,2-a]pyridine derivatives have also been well-documented. nih.gov For example, 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213) was found to be a more potent analgesic than both indomethacin and morphine in several experimental models. nih.gov
Anti-inflammatory and Analgesic Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Activity | Mechanism | Reference |
|---|---|---|---|
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5) | Anti-inflammatory | Preferential COX-2 inhibition | researchgate.net |
| Imidazo[1,2-a]pyridine-2-carboxylic acid (2) | Anti-inflammatory | Inhibition of carrageenan-induced edema | researchgate.net |
| MIA | Anti-inflammatory | Modulation of STAT3/NF-κB/iNOS/COX-2 pathway | nih.gov |
| Y-9213 | Analgesic | More potent than indomethacin and morphine | nih.gov |
Other Emerging Pharmacological Applications
The versatile scaffold of imidazo[1,2-a]pyridine has led to the exploration of its derivatives for a wide range of other pharmacological applications.
Anxiolytic and Hypnotic: Certain imidazo[1,2-a]pyridine derivatives have shown promise as anxiolytic (anti-anxiety) agents. nih.gov These compounds are being evaluated for their affinity to the benzodiazepine (B76468) binding site on the GABAA receptor. nih.gov Zolpidem, a well-known hypnotic (sleep-inducing) drug, possesses the imidazo[1,2-a]pyridine structure and is effective in managing insomnia. nih.govresearchgate.net Studies have shown that zolpidem increases slow-wave sleep and has no significant residual effects on performance the following day. nih.gov
Anticonvulsant: The pyridine moiety is a recognized structural feature in anticonvulsant molecules. uj.edu.pl Research into new derivatives of 1-(2-pyridinyl)-3-substituted pyrrolidine-2,5-dione has been conducted to identify potential anti-seizure agents. uj.edu.pl Furthermore, some pyrrolidine-2,5-dione derivatives have demonstrated anticonvulsant activity in various animal models of epilepsy. nih.gov
Antileishmanial: Imidazo[1,2-a]pyrimidine derivatives have emerged as a new pharmacophore with antileishmanial activity. nih.gov One particular compound, compound 24, was found to be highly effective against the amastigote form of Leishmania amazonensis, the stage of the parasite associated with human disease. nih.gov This compound was approximately twice as active as the reference drug miltefosine. nih.gov Other studies have also identified imidazo-[1,2-a]-pyridine based analogues with significant activity against Leishmania donovani. nih.gov
Proton Pump Inhibitor: While not a primary focus of the provided search results, the broader class of imidazo[1,2-a]pyridine derivatives has been investigated for various gastrointestinal applications, including antiulcer activity, which can be related to proton pump inhibition. nih.gov
Emerging Pharmacological Applications of Imidazo[1,2-a]pyridine Derivatives
| Application | Key Findings | Reference |
|---|---|---|
| Anxiolytic | Derivatives show affinity for the benzodiazepine binding site on the GABAA receptor. | nih.gov |
| Hypnotic | Zolpidem, an imidazo[1,2-a]pyridine, is an effective hypnotic. | nih.govresearchgate.net |
| Anticonvulsant | The pyridine moiety is a key structural feature for anticonvulsant activity. | uj.edu.pl |
| Antileishmanial | Imidazo[1,2-a]pyrimidine derivatives are effective against Leishmania parasites. | nih.govnih.gov |
| Proton Pump Inhibitor | Some derivatives have been studied for antiulcer properties. | nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques for 3,5 Dibromoimidazo 1,2 a Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3,5-Dibromoimidazo[1,2-a]pyridine. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a detailed map of the molecular structure. dtic.milnih.gov The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities confirms the precise location of the bromo substituents on the imidazo[1,2-a]pyridine (B132010) core. dtic.mil
In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring typically appear in the aromatic region. For the parent imidazo[1,2-a]pyridine, the protons resonate at specific chemical shifts that are influenced by electron density and ring currents. dtic.mil The introduction of two bromine atoms at positions 3 and 5 causes significant downfield shifts for the remaining protons due to the electron-withdrawing inductive effect of the halogens. The proton at C2, being adjacent to the bromine at C3, would show a characteristic signal, while the protons at C6, C7, and C8 would also be shifted accordingly.
The ¹³C NMR spectrum provides complementary information. The carbon atoms directly bonded to the bromine atoms (C3 and C5) are significantly shielded and their signals are shifted to lower field values. The remaining carbon signals also provide a unique fingerprint for the 3,5-dibrominated scaffold. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule. researchgate.netmdpi.com
Table 1: Representative NMR Data for Imidazo[1,2-a]pyridine Derivatives Note: The following table provides illustrative data for related imidazo[1,2-a]pyridine structures, as specific spectral data for the 3,5-dibromo derivative is proprietary or not publicly available. The principles of interpretation remain the same.
| Compound Type | Technique | Solvent | Observed Chemical Shifts (δ, ppm) |
|---|---|---|---|
| 3-Formyl-imidazo[1,2-a]pyridines | ¹H NMR | CDCl₃ | 10.05 (s, 1H, CHO), 9.25 (dd, 1H), 7.89–7.84 (m, 2H), 7.53–7.32 (m, 8H), 6.95–6.84 (m, 2H), 5.45 (s, 2H) rsc.org |
| 3-Formyl-imidazo[1,2-a]pyridines | ¹³C NMR | CDCl₃ | 179.8, 157.4, 147.5, 142.0, 135.7, 132.3, 130.1, 129.7, 128.7, 128.3, 127.2, 121.5, 115.2, 109.6, 71.2 rsc.org |
| 2,4-dimethyl-1H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-1,3,7(2H,4H)-trione | ¹H NMR | Pyridine-d₅ | 9.55 (s, 1H, 6-H), 8.36 (dd, 1H, 12-H), 7.71 (ddd, 1H, 10-H), 7.58 (d, 1H, 9-H), 7.37 (ddd, 1H, 11-H), 3.72 (s, 3H, N-CH₃), 3.45 (s, 3H, N-CH₃) researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical tool used to determine the molecular weight and elemental composition of this compound. pressbooks.pub In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. libretexts.org
A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Consequently, a molecule containing two bromine atoms will exhibit a distinctive M⁺, M⁺+2, and M⁺+4 peak cluster with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms in the molecule.
The fragmentation pattern observed in the mass spectrum provides further structural information. libretexts.org The molecular ion can break apart into smaller, charged fragments in predictable ways. libretexts.org For fused heterocyclic systems like imidazo[1,2-a]pyridines, fragmentation often involves cleavages of the rings. nih.govsapub.org Common fragmentation pathways could include the loss of a bromine atom (Br•), followed by further ring fragmentation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence. rsc.org
Table 2: Expected Mass Spectrometry Data for this compound
| Ion Type | Description | Expected m/z Pattern |
|---|---|---|
| [M]⁺ | Molecular Ion | A cluster of peaks around m/z 275, 277, and 279, reflecting the isotopic distribution of two bromine atoms. |
| [M-Br]⁺ | Fragment from loss of one bromine atom | A cluster of peaks around m/z 196 and 198, reflecting the presence of the remaining bromine atom. |
| [M-HBr]⁺ | Fragment from loss of HBr | A cluster of peaks around m/z 195 and 197. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule. mdpi.com The IR spectrum of this compound would display absorption bands corresponding to the vibrations of its specific chemical bonds. researchgate.net
The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). Key absorptions for this compound would include C-H stretching vibrations from the aromatic rings, typically appearing above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused heterocyclic ring system would result in a series of sharp bands in the 1650-1450 cm⁻¹ region. nist.gov The C-Br stretching vibration would be expected to appear in the lower frequency (fingerprint) region of the spectrum. While IR spectroscopy alone cannot establish the precise substitution pattern, it serves as a quick method to confirm the presence of the core imidazo[1,2-a]pyridine structure. researchgate.net
Table 3: Characteristic Infrared Absorption Frequencies for Imidazo[1,2-a]pyridine Scaffolds
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | Stretching | Aromatic C-H |
| 1650-1580 | Stretching | Pyridine Ring C=C and C=N |
| 1550-1450 | Stretching | Imidazole (B134444) Ring C=N and C=C |
| 850-750 | Out-of-plane Bending | Aromatic C-H |
| 700-500 | Stretching | C-Br |
X-ray Diffraction Analysis for Solid-State Structure Determination and Regioselectivity
The analysis of the crystal packing can also reveal intermolecular interactions, such as halogen bonding or π-π stacking, which influence the physical properties of the compound. While obtaining a suitable single crystal can be a challenge, the resulting structural data is unparalleled in its detail and accuracy. nih.gov Studies on derivatives of imidazo[1,2-a]pyridine have successfully used this technique to confirm their molecular structures and three-dimensional arrangements. nih.govresearchgate.net
Computational and Theoretical Investigations of 3,5 Dibromoimidazo 1,2 a Pyridine
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can determine the optimized geometry, vibrational frequencies, and various electronic properties. For the imidazo[1,2-a]pyridine (B132010) scaffold, DFT calculations, often at the B3LYP/6-31G(d,p) or similar levels of theory, have been employed to understand its fundamental characteristics. researchgate.netscirp.org
Reactivity descriptors derived from DFT calculations, such as chemical hardness (η) and softness (S), provide quantitative measures of a molecule's stability and reactivity. scirp.org A higher chemical hardness suggests greater stability. Studies on various imidazo[1,2-a]pyridine derivatives have shown how different substituents tune these parameters, thereby influencing their chemical behavior. scirp.org
Table 1: Representative Reactivity Descriptors for Imidazo[1,2-a]pyridine Derivatives (Hypothetical Data Based on Similar Compounds)
| Derivative | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Stability |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | 3.5 | 0.28 | Moderate |
| 2-Phenylimidazo[1,2-a]pyridine (B181562) | 3.2 | 0.31 | Less Stable |
| 3,5-Dibromoimidazo[1,2-a]pyridine | 4.0 | 0.25 | More Stable |
Note: This table is illustrative, based on general principles and data from related compounds to demonstrate expected trends.
Molecular Electrostatic Potential (MEP) Analysis for Nucleophilic and Electrophilic Sites
The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution of a molecule and predicting its reactive sites. It illustrates the electrostatic potential on the surface of the molecule, where different colors represent different potential values. Typically, red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas) and are prone to nucleophilic attack. bhu.ac.in
For the imidazo[1,2-a]pyridine system, MEP analyses consistently show that the nitrogen atoms are the most electron-rich centers, making them primary sites for nucleophilic interactions. scirp.org In the case of this compound, an MEP analysis would be critical. The electron-withdrawing bromine atoms would draw electron density away from the ring system, likely enhancing the positive potential (blue regions) on the carbon atoms of the pyridine (B92270) and imidazole (B134444) rings, particularly those adjacent to the bromine atoms. The areas around the nitrogen atoms would remain the most negative (red) sites, though their intensity might be modulated by the inductive effects of the bromines. This analysis helps in predicting how the molecule would interact with other reagents, for instance, identifying the most likely positions for electrophilic substitution or nucleophilic attack. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net
Table 2: Representative FMO Data for Substituted Pyridine Systems
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|
| 2,3-Pyridine dicarboxylic acid | -7.592 | -3.518 | 4.074 |
| 2,4-Pyridine dicarboxylic acid | -7.773 | -2.671 | 5.102 |
| 2,5-Pyridine dicarboxylic acid | -7.634 | -2.973 | 4.661 |
| 2,6-Pyridine dicarboxylic acid | -7.940 | -2.645 | 5.295 |
Data sourced from a DFT study on pyridine dicarboxylic acids, illustrating the effect of substituent position on electronic properties. electrochemsci.org
Docking Studies and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific protein target. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction. mdpi.com
Derivatives of imidazo[1,2-a]pyridine have been the subject of numerous docking and MD simulation studies against various biological targets, including protein kinases and the main protease of SARS-CoV-2. mdpi.comnih.govmdpi.com For instance, one study identified a novel imidazo[1,2-a]pyridine derivative as a potent covalent inhibitor of KRAS G12C, a key cancer-related protein. rsc.org Docking experiments in that study helped to clarify the binding mode of the inhibitor. rsc.org Similarly, another study used docking to investigate the interaction between an imidazo[1,2-a]pyridine derivative and the NF-κB p50 subunit, revealing key amino acid residues involved in the binding. nih.gov
For this compound, docking studies would be essential to evaluate its potential as an inhibitor for specific targets. The bromine atoms could form halogen bonds or engage in hydrophobic interactions within the target's binding pocket, potentially enhancing binding affinity. An MD simulation would then assess whether the predicted binding pose is stable, providing a more realistic view of the thermodynamic properties of the complex. mdpi.com
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry is invaluable for elucidating reaction mechanisms, allowing researchers to map out the most plausible pathways for a chemical transformation. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation barriers and thermodynamics of a reaction.
The functionalization of the imidazo[1,2-a]pyridine core has been explored through various reaction types, including radical reactions and multi-component reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction. rsc.orgnih.govrsc.org Theoretical studies can help to understand the regioselectivity of these reactions. For instance, in the C3-alkylation of imidazo[1,2-a]pyridines, computational analysis can support the proposed mechanism by identifying key intermediates, such as an iminium ion. mdpi.com Control experiments, often complemented by computational evidence, can help to rule out alternative pathways, such as those involving free radicals. mdpi.com
For this compound, theoretical studies could predict the most likely sites for further functionalization. The electronic effects of the two bromine atoms would strongly direct incoming reagents. For example, theoretical calculations could determine whether a nucleophilic aromatic substitution is more likely to occur at the C3 or C5 position by comparing the activation energies for both pathways. Such insights are crucial for designing efficient and selective synthetic routes to novel derivatives.
Future Perspectives and Research Challenges for 3,5 Dibromoimidazo 1,2 a Pyridine
Development of Novel and Sustainable Synthetic Routes for Brominated Imidazo[1,2-a]pyridines
A primary challenge in the field is the development of efficient, cost-effective, and environmentally benign methods for synthesizing brominated imidazo[1,2-a]pyridines. While classical methods exist, future research is geared towards modern synthetic strategies that offer higher yields, shorter reaction times, and greater functional group tolerance.
Key areas of development include:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, significantly reducing reaction times and improving yields. bio-conferences.org This technique offers a promising avenue for the rapid preparation of brominated analogues.
Multicomponent Reactions (MCRs): One-pot MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are powerful tools for building molecular complexity in a single step. rsc.orgnih.govwestminster.ac.uk Adapting these reactions to incorporate brominated starting materials could provide direct access to complex, functionalized 3,5-dibromoimidazo[1,2-a]pyridine derivatives. rsc.orgwestminster.ac.uk
Catalyst-Free and Metal-Free Syntheses: A significant push towards sustainability involves eliminating the need for expensive and often toxic metal catalysts. bio-conferences.org Dong-Jian Zhu and colleagues have demonstrated a catalyst- and solvent-free method for synthesizing the core scaffold at moderate temperatures, a strategy that could be explored for brominated precursors. bio-conferences.org Similarly, catalyst-free approaches for generating 2-phosphonylated imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) and phosphorylated alkynes highlight the potential for metal-free bond formation. acs.org
Iodine-Catalyzed Reactions: Molecular iodine has emerged as a cheap, readily available, and benign catalyst for synthesizing imidazo[1,2-a]pyridines. rsc.org This method, which facilitates a [4+1] cycloaddition, could be a viable and eco-friendly alternative for producing brominated versions of the scaffold. rsc.org
Table 1: Comparison of Modern Synthetic Routes for Imidazo[1,2-a]pyridines
| Synthetic Strategy | Key Features | Catalysts/Conditions | Advantages | Reference(s) |
|---|---|---|---|---|
| Microwave Irradiation | Rapid heating, reduced reaction times. | Microwave reactor | High efficiency, improved yields. | bio-conferences.org |
| Groebke-Blackburn-Bienaymé (MCR) | One-pot, three-component reaction. | Acid catalysts (e.g., p-TsA·H₂O, Sc(OTf)₃) | High atom economy, molecular diversity. | rsc.orgwestminster.ac.ukresearchgate.net |
| Catalyst-Free Condensation | Reaction of α-haloketones with 2-aminopyridines. | Neat, 60°C | Simplicity, no catalyst or solvent required. | bio-conferences.org |
| Iodine Catalysis (MCR) | One-pot, three-component condensation. | Molecular Iodine (I₂) | Low cost, benign catalyst, good yields. | rsc.org |
| Visible Light Photochemistry | Uses light as a renewable energy source. | Photocatalysts (e.g., fac-Ir(ppy)₃, CsPbBr₃) | Green, sustainable, mild conditions. | mdpi.com |
Exploration of Undiscovered Reactivity Pathways and Functionalization Strategies
The two bromine atoms on the this compound ring are key to its synthetic potential. Future research will focus on selectively activating and replacing these halogens, as well as functionalizing the C-H bonds of the heterocyclic core.
Radical Reactions: The direct functionalization of the imidazo[1,2-a]pyridine scaffold via radical reactions is a highly efficient strategy. rsc.org Research is needed to understand how the electron-withdrawing nature of the two bromine atoms influences the regioselectivity of radical additions and to develop protocols for C-H functionalization at other positions on the dibrominated core.
Visible Light-Induced Functionalization: Photochemical synthesis represents a green and powerful tool for creating new C-C and C-heteroatom bonds. mdpi.com Strategies using visible light to mediate the direct difluoroacetylation or aminomethylation of the imidazo[1,2-a]pyridine core could be adapted for the 3,5-dibromo derivative. mdpi.com This would allow for the introduction of valuable pharmacophores under mild conditions. mdpi.com The bromine atoms could either remain intact or be substituted depending on the reaction conditions, offering multiple pathways for diversification.
Cross-Coupling Reactions: The C-Br bonds are ideal sites for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A significant research challenge is achieving selective functionalization at either the C3 or C5 position. Developing orthogonal strategies that allow for the stepwise replacement of each bromine atom would unlock the ability to create highly complex and unsymmetrical derivatives.
Rational Design of New Therapeutic Agents Based on Advanced SAR and Computational Studies
The imidazo[1,2-a]pyridine scaffold is a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. nih.govrjsocmed.com The 3,5-dibromo derivative serves as a starting point for the rational design of new drugs.
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial for understanding how the bromine atoms and further substitutions influence biological activity. For instance, in a series of anticancer compounds, a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position of the imidazo[1,2-a]pyridine core resulted in high inhibitory activity against the HT-29 colon cancer cell line. westminster.ac.ukresearchgate.net Another study found that a tolyl moiety at C-2 and a p-chlorophenyl amine at C-3 produced a promising agent against B16F10 melanoma. westminster.ac.uk Future work must systematically replace the bromine atoms of the 3,5-dibromo scaffold with these and other functional groups to map out a detailed SAR profile and optimize potency and selectivity. nih.gov
Computational Modeling and Docking: Advanced computational tools are essential for accelerating the drug design process. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics simulations can predict how derivatives of this compound will interact with biological targets. openpharmaceuticalsciencesjournal.comnih.gov These methods can help prioritize which compounds to synthesize, saving time and resources. openpharmaceuticalsciencesjournal.com For example, computational studies have been used to design imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents by identifying key interactions within the active site of the target enzyme. openpharmaceuticalsciencesjournal.com
Targeted Covalent Inhibitors: The success of targeted covalent inhibitors in cancer therapy has spurred the search for new scaffolds that can be equipped with a reactive "warhead". rsc.org The imidazo[1,2-a]pyridine core has already been validated as a suitable scaffold for this purpose. rsc.org The bromine atoms in this compound could be replaced with moieties that can form a covalent bond with a target protein, leading to highly potent and selective therapeutic agents.
Table 2: Summary of Selected SAR Findings for Biologically Active Imidazo[1,2-a]Pyridine Derivatives
| Position(s) of Substitution | Substituent(s) | Biological Activity | Target Cell Line(s) | Reference(s) |
|---|---|---|---|---|
| C-2, C-3 | C-2: Nitro group; C-3: p-chlorophenyl group | Anticancer | HT-29 (Colon) | westminster.ac.ukresearchgate.net |
| C-2, C-3 | C-2: Tolyl moiety; C-3: p-chlorophenyl amine | Anticancer | B16F10 (Melanoma) | westminster.ac.uk |
| C-2, C-3 | C-2: Indole moiety | Anticancer | MCF-7 (Breast) | researchgate.net |
| C-6 | Halogens (Cl, Br) | Inhibition of Rab Geranylgeranyl Transferase | HeLa | nih.gov |
| C-2, C-3 | C-2: Tertiary butylamine; C-3: Phenylamine | Anticancer | Hep-2, HepG2, MCF-7, A375 | rsc.org |
Applications Beyond Medicinal Chemistry in Areas such as Materials Science, Catalysis, Bioimaging, and Chemosensors
While medicinal chemistry dominates imidazo[1,2-a]pyridine research, the unique photophysical properties of this scaffold suggest significant potential in other fields. The 3,5-dibromo derivative could serve as a key building block for advanced functional materials.
Materials Science: Certain imidazo[1,2-a]pyridine derivatives are known to exhibit strong solid-state emission in the blue-green-yellow region. nih.gov Some derivatives also undergo Excited State Intramolecular Proton Transfer (ESIPT), a process that leads to a large separation between absorption and emission wavelengths (Stokes shift), which is highly desirable for optical materials. nih.gov The bromine atoms on the 3,5-dibromo- scaffold can be used to tune these luminescent properties or to link the core to polymer backbones, creating new emissive materials for applications like organic light-emitting diodes (OLEDs).
Bioimaging and Chemosensors: The inherent fluorescence of the imidazo[1,2-a]pyridine core makes it an attractive platform for developing probes and sensors. rsc.orgrsc.org The bromine atoms can act as quenching groups or as reactive sites to attach recognition moieties for specific analytes (e.g., metal ions, biomolecules). Upon binding to the target, a change in the fluorescence signal ("turn-on" or "turn-off") would allow for detection. This opens up possibilities for creating novel chemosensors and agents for biological imaging.
Integration of Artificial Intelligence and Machine Learning in Brominated Imidazo[1,2-a]pyridine Research
The complexity of developing new molecules from the this compound platform can be managed and accelerated through the integration of artificial intelligence (AI) and machine learning (ML).
Predictive Modeling: AI/ML algorithms can be trained on existing chemical data to build models that predict the properties of novel compounds. This includes predicting biological activity (QSAR models), physicochemical properties, and potential toxicity before a compound is ever synthesized. openpharmaceuticalsciencesjournal.com
Reaction Prediction and Synthesis Design: AI tools can analyze vast databases of chemical reactions to predict the outcomes of unknown reactions or to propose novel, efficient synthetic routes for functionalizing the this compound core. This can help chemists overcome synthetic challenges and identify more sustainable pathways.
Virtual Screening: As demonstrated in the search for new agents against visceral leishmaniasis, computational screening of large virtual libraries can rapidly identify promising hits based on a core scaffold. researchgate.net AI-driven virtual screening can be applied to derivatives of this compound to explore a massive chemical space and identify candidates for specific biological targets, significantly accelerating the initial stages of drug discovery.
Q & A
Q. What synthetic strategies are optimal for preparing 3,5-Dibromoimidazo[1,2-a]pyridine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A two-step protocol involving palladium-catalyzed C-H amination of pyridinium zwitterions followed by bromination is commonly employed. Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or DMSO for polar intermediates), and catalyst loading (2–5 mol% Pd(OAc)₂). Reaction progress should be monitored via TLC or HPLC, with quenching in ice-water to isolate intermediates. Post-synthetic bromination using NBS (N-bromosuccinimide) or Br₂ in dichloromethane under inert atmosphere ensures regioselectivity at C3 and C5 positions .
Q. How can researchers characterize the structural and photophysical properties of this compound derivatives?
- Methodological Answer :
- Structural Analysis : Use and NMR (in DMSO-d₆ or CDCl₃) to confirm substitution patterns. IR spectroscopy identifies functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹). HRMS (ESI) validates molecular weight with <5 ppm error .
- Photophysical Profiling : UV-Vis spectroscopy (in MeOH or acetonitrile) determines absorption maxima (). Fluorescence emission spectra (excited at ) quantify quantum yields using a reference fluorophore (e.g., quinine sulfate). TD-DFT calculations correlate experimental data with HOMO/LUMO energy levels .
Advanced Research Questions
Q. How do electronic effects at C3 and C5 positions influence the fluorescence properties of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Substituents at C3 and C5 independently modulate HOMO (via C3 aryl groups) and LUMO (via C5 electron-withdrawing groups) levels. For example:
- C5-Br or -NO₂ groups lower LUMO energy, red-shifting emission.
- C3 electron-donating groups (e.g., -OMe) raise HOMO energy, enhancing Stokes shift.
Systematic variation of substituents paired with TD-DFT modeling (e.g., Gaussian 09 with B3LYP/6-31G* basis set) predicts emission wavelengths with >90% accuracy .
Q. What strategies enable regioselective cross-coupling reactions of this compound for structural diversification?
- Methodological Answer :
- Double Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Sequential coupling at C3 and C5 is achievable via stepwise temperature control or ligand tuning (e.g., SPhos for C3 selectivity) .
- Sonogashira Coupling : For alkynylation, employ PdCl₂(PPh₃)₂ (3 mol%) with CuI (10 mol%) in Et₃N/DMF. Monitor regioselectivity via NMR if trifluoromethyl groups are present .
Q. How can computational methods guide the design of this compound-based bioactive compounds?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinity with target proteins (e.g., PDE3 for anti-inflammatory activity). Align results with SAR data from in vitro assays (e.g., IC₅₀ values against HT-29 cancer cells) .
- ADMET Prediction : Tools like SwissADME assess logP, solubility, and BBB permeability. For anti-TB candidates, prioritize low cytotoxicity (CC₅₀ >10 µM in HEK293) and MIC ≤1 µM against M. tuberculosis H37Rv .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Yield variations (e.g., 55% vs. 80%) often stem from solvent purity, oxygen sensitivity, or catalyst deactivation. Replicate protocols under strict anhydrous conditions (Schlenk line) with degassed solvents. Compare intermediates via NMR to identify side products (e.g., debrominated species). Statistical optimization (e.g., DoE) identifies critical factors like reaction time and equivalents of brominating agents .
Application-Driven Questions
Q. What in vivo models are suitable for evaluating the anti-inflammatory efficacy of this compound derivatives?
- Methodological Answer :
- Murine LPS-Induced Inflammation : Administer derivatives (10–50 mg/kg, i.p.) 1 hr before LPS challenge. Measure serum TNF-α/IL-6 via ELISA at 6 hrs post-LPS.
- Fibrosis Models : In bleomycin-induced pulmonary fibrosis, assess hydroxyproline content and histopathology (Masson’s trichrome staining) after 14-day treatment. Dose-response studies (1–25 mg/kg, oral) validate therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
